molecular formula C19H19BO2 B13353409 5,5-Dimethyl-2-(4-(phenylethynyl)phenyl)-1,3,2-dioxaborinane

5,5-Dimethyl-2-(4-(phenylethynyl)phenyl)-1,3,2-dioxaborinane

Cat. No.: B13353409
M. Wt: 290.2 g/mol
InChI Key: UNNLAYAZASQVFT-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-(4-(phenylethynyl)phenyl)-1,3,2-dioxaborinane is a boron-containing organic compound. Its chemical formula is

C18H16BO2\text{C}_{18}\text{H}_{16}\text{BO}_2C18​H16​BO2​

. This compound features a boron atom in a cyclic dioxaborinane ring, connected to a phenylethynyl group and two methyl groups.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of 5,5-dimethyl-2-(4-(phenylethynyl)phenyl)-1,3,2-dioxaborinane. One common approach involves the reaction of 4-phenylethynylphenylboronic acid with 2,2-dimethyl-1,3-dioxolane in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction .

Industrial Production:: While not widely produced on an industrial scale, research laboratories synthesize this compound for specific applications.

Chemical Reactions Analysis

Reactivity:: 5,5-Dimethyl-2-(4-(phenylethynyl)phenyl)-1,3,2-dioxaborinane can undergo various reactions:

    Oxidation: It can be oxidized to form boronic acids or esters.

    Reduction: Reduction of the boron atom leads to boron-containing compounds with different functional groups.

    Substitution: The phenylethynyl group can be substituted with other functional groups.

Common Reagents and Conditions::

    Suzuki-Miyaura Coupling: Palladium catalyst, base, and an aryl halide or boronic acid.

    Hydrogenation: Hydrogen gas and a suitable catalyst.

    Boronic Acid Formation: Oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid.

Scientific Research Applications

5,5-Dimethyl-2-(4-(phenylethynyl)phenyl)-1,3,2-dioxaborinane finds applications in:

    Organic Synthesis: As a versatile building block for creating complex molecules.

    Materials Science: For designing functional materials due to its boron-containing structure.

    Chemical Biology: Studying boron-based compounds in biological systems.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. It may interact with cellular targets, enzymes, or receptors, affecting biological processes.

Comparison with Similar Compounds

While 5,5-Dimethyl-2-(4-(phenylethynyl)phenyl)-1,3,2-dioxaborinane is unique due to its boron-containing dioxaborinane ring, similar compounds include other boron-containing molecules like phenylboronic acids and boronate esters.

Biological Activity

5,5-Dimethyl-2-(4-(phenylethynyl)phenyl)-1,3,2-dioxaborinane is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a dioxaborinane core with dimethyl and phenylethynyl substituents. The structure can be represented as follows:

C22H25BO2\text{C}_{22}\text{H}_{25}\text{B}\text{O}_2

Table 1: Basic Chemical Information

PropertyValue
Molecular FormulaC22H25BO2
CAS Number942069-77-4
Molecular Weight346.26 g/mol
Melting PointNot specified

Synthesis

The synthesis of this compound typically involves the reaction of appropriate boron compounds with phenylethynyl derivatives under controlled conditions. Specific methods may vary depending on the desired yield and purity.

Anticonvulsant Activity

Research indicates that compounds structurally similar to this compound exhibit significant anticonvulsant properties. For instance, studies have shown that certain derivatives can effectively protect against seizures in animal models.

Case Study: Anticonvulsant Screening
In a study assessing various compounds for anticonvulsant activity using the maximal electroshock (MES) test:

  • Active Compounds : Several derivatives demonstrated protective effects at doses of 100 mg/kg and 300 mg/kg.
  • Mechanism : The active compounds were found to bind moderately to neuronal voltage-sensitive sodium channels, which are critical in seizure activity modulation .

Neurotoxicity Assessment

Neurotoxicity was evaluated using the rotarod test to assess motor coordination and balance in mice. Most compounds showed low toxicity levels at therapeutic doses, indicating a favorable safety profile for further development.

The biological activity of this compound may be attributed to its interaction with various molecular targets:

  • Sodium Channels : Binding to voltage-gated sodium channels enhances its anticonvulsant effects.
  • Receptor Modulation : Similar compounds have been reported to modulate neurotransmitter receptors involved in seizure activity.

Research Findings Summary

Recent studies have highlighted the potential of this compound as a lead for developing new anticonvulsant medications. The structure-activity relationship (SAR) studies emphasize the importance of specific functional groups in enhancing biological activity.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticonvulsantSignificant seizure protection at specific doses
NeurotoxicityLow toxicity observed

Properties

Molecular Formula

C19H19BO2

Molecular Weight

290.2 g/mol

IUPAC Name

5,5-dimethyl-2-[4-(2-phenylethynyl)phenyl]-1,3,2-dioxaborinane

InChI

InChI=1S/C19H19BO2/c1-19(2)14-21-20(22-15-19)18-12-10-17(11-13-18)9-8-16-6-4-3-5-7-16/h3-7,10-13H,14-15H2,1-2H3

InChI Key

UNNLAYAZASQVFT-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C#CC3=CC=CC=C3

Origin of Product

United States

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